3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Description
3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a useful research compound. Its molecular formula is C24H25ClN2OS and its molecular weight is 424.99. The purity is usually 95%.
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Scientific Research Applications
Spiro Compounds in Drug Development
Spiro compounds, such as "1-thia-4-azaspiro[4.5]decan-3-one derivatives," have been synthesized and evaluated against human coronaviruses and influenza viruses. Certain derivatives showed significant inhibition of human coronavirus 229E replication, highlighting the potential of spiro compounds in antiviral drug development (Apaydın et al., 2019).
Spiro Compounds in Material Science
The compound "3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5,5]undecane" has been evaluated for use in food contact materials. It was concluded that its use as a stabilizer in polyolefins for foodstuffs contact is not of safety concern for consumers, demonstrating the role of spiro compounds in enhancing material properties (Flavourings, 2012).
Spiro Compounds in Synthetic Organic Chemistry
The synthesis of spiro compounds like "1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes" showcases their importance as constrained surrogates in peptide synthesis, indicating their utility in creating biomimetic structures for research and therapeutic applications (Fernandez et al., 2002).
Properties
IUPAC Name |
[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2OS/c1-23(2,3)18-11-9-16(10-12-18)20-22(29)27(24(26-20)13-4-5-14-24)21(28)17-7-6-8-19(25)15-17/h6-12,15H,4-5,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIMMGBLFQUCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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